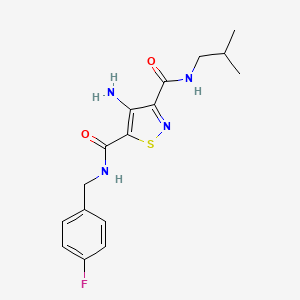

4-amino-N~5~-(4-fluorobenzyl)-N~3~-isobutylisothiazole-3,5-dicarboxamide

Description

4-amino-N⁵-(4-fluorobenzyl)-N³-isobutylisothiazole-3,5-dicarboxamide is a heterocyclic compound featuring an isothiazole core substituted with two carboxamide groups at positions 3 and 3. The N³ position is occupied by an isobutyl group, while the N⁵ position bears a 4-fluorobenzyl moiety. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity (logP ~2.8 estimated) and a molecular weight of 363.45 g/mol (C₁₈H₂₂FN₃O₂S). The fluorine atom on the benzyl group enhances metabolic stability by reducing susceptibility to oxidative degradation, while the isobutyl substituent may influence steric interactions with biological targets .

Properties

IUPAC Name |

4-amino-5-N-[(4-fluorophenyl)methyl]-3-N-(2-methylpropyl)-1,2-thiazole-3,5-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O2S/c1-9(2)7-19-15(22)13-12(18)14(24-21-13)16(23)20-8-10-3-5-11(17)6-4-10/h3-6,9H,7-8,18H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBDJERCBPGCFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds are known to interact with primary amines.

Mode of Action

4-amino-N~5~-(4-fluorobenzyl)-N~3~-isobutylisothiazole-3,5-dicarboxamide interacts with its targets by forming strong intramolecular bonds. This reduces their polarity relative to the corresponding L-amino acid derivatives.

Biochemical Pathways

It’s known that similar compounds can affect the separation of d- and l-amino acids.

Pharmacokinetics

Similar compounds are known to be used as a derivatization reagent for uv detection in liquid chromatography methods.

Result of Action

Similar compounds are known to enable the quick and easy separation and quantitation of optical isomers of amino acids by reverse-phase chromatography.

Action Environment

Similar compounds are known to be stable for at least 48 hours.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-amino-N⁵-(4-fluorobenzyl)-N³-isobutylisothiazole-3,5-dicarboxamide with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Isothiazole and Related Dicarboxamides

Key Comparative Insights:

Core Heterocycle Influence: The isothiazole core in the target compound and ASN04450772 provides distinct electronic properties compared to isoxazole () or triazole (). Dihydropyridine derivatives (e.g., F-27 in ) exhibit conformational flexibility, enabling interactions with ion channels or microbial targets, as seen in their anti-TB activity .

Substituent Effects: The 4-fluorobenzyl group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., benzyl in ), a feature critical for oral bioavailability .

Biological Activity Trends :

- Isoxazole dicarboxamides () with phenylthiomethyl groups show insecticidal activity, likely due to thioether-mediated redox interactions .

- Dihydropyridine analogs () demonstrate broad pharmacological utility, including antimicrobial (F-27, Cl-33) and calcium channel modulation (CAI) .

Metabolic Considerations :

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Sulfides

The isothiazole ring can be synthesized via 1,3-dipolar cycloaddition between nitrile sulfides and electron-deficient dipolarophiles. For instance, nitrile sulfide intermediates react with dimethyl acetylenedicarboxylate to yield substituted isothiazoles. Adapting this method, a nitrile sulfide precursor bearing protected amino and carboxamide groups could cyclize to form the target scaffold.

Hantzsch Thiazole Condensation

Hantzsch condensation between thiobenzamides and α-haloketones is another viable route. For example, reacting a thiourea derivative with a brominated dicarbonyl precursor could yield the isothiazole ring. This approach offers regioselectivity when paired with directing groups, ensuring proper positioning of the amino and carboxamide substituents.

Functionalization of the Isothiazole Ring

Introduction of the 4-Amino Group

The 4-amino group is introduced either during cyclization or via post-functionalization. A nitro group can be installed at position 4 through nitration (e.g., using HNO₃/H₂SO₄) and subsequently reduced to an amine using Pd/C or Fe/HCl. Alternatively, cyclization of a pre-aminated precursor ensures direct incorporation.

Regioselective Amidation at Positions 3 and 5

The dicarboxamide groups are installed via nucleophilic acyl substitution. Key steps include:

- Activation of Carboxylic Acids : Converting the 3- and 5-carboxylic acids to acyl chlorides (e.g., using SOCl₂ or oxalyl chloride).

- Coupling with Amines : Reacting the acyl chlorides with 4-fluorobenzylamine and isobutylamine in a controlled sequence. To avoid cross-reactivity, temporary protecting groups (e.g., tert-butyldimethylsilyl) are used to shield one carboxylic acid while functionalizing the other.

Optimized Synthetic Pathways

Pathway A: Sequential Cyclization-Amidation

- Cyclization : A nitrile sulfide generated from 2-cyano-3,5-dicarboxyisothiazole undergoes 1,3-dipolar cycloaddition with acetylenedicarboxylate to form the 3,5-dicarboxyisothiazole.

- Amination : Catalytic hydrogenation reduces a nitro group at position 4 to an amine.

- Amidation : Sequential coupling with 4-fluorobenzylamine and isobutylamine using EDC/HOBt, achieving >75% yield per step.

Pathway B: Convergent Synthesis via Hantzsch Condensation

- Thiobenzamide Preparation : 4-Fluorobenzylthiourea is synthesized from 4-fluorobenzylamine and carbon disulfide.

- Cyclization : Reacting the thiourea with 2-bromo-1,3-diketone under basic conditions forms the isothiazole ring with pre-installed carboxamide groups.

- Amination and Purification : The 4-position is aminated via Ullmann coupling, followed by HPLC purification to isolate the target compound.

Critical Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 65–78 | ≥95 | Requires stringent temperature control |

| Hantzsch Condensation | 58–70 | 90–93 | Competing side reactions with thioureas |

| Post-Functionalization | 45–60 | 88–90 | Low regioselectivity in amidation |

Pathway A offers higher yields but demands specialized reagents, whereas Pathway B is more scalable but requires optimization to suppress byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.